molecular formula C21H18N2O3S2 B6572172 ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate CAS No. 476319-39-8

ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate

Cat. No.: B6572172
CAS No.: 476319-39-8
M. Wt: 410.5 g/mol
InChI Key: DPSRLALRXOTREV-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate is a thiophene-based derivative with a complex substitution pattern. The thiophene core is substituted at position 2 with an ethyl carboxylate group, at position 3 with a [(phenylformamido)methanethioyl]amino moiety, and at position 5 with a phenyl group.

Properties

IUPAC Name

ethyl 3-(benzoylcarbamothioylamino)-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-2-26-20(25)18-16(13-17(28-18)14-9-5-3-6-10-14)22-21(27)23-19(24)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSRLALRXOTREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate typically involves multi-step reactions. One common method includes the condensation reaction, such as the Gewald reaction, which involves the reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, involves scalable synthetic routes that ensure consistency and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize output while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved.

Scientific Research Applications

Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiophene derivatives have shown antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table compares the substitution patterns, molecular formulas, and key features of the target compound and its analogs:

Compound Name Substituents (Thiophene Positions) Molecular Formula Key Features
Target Compound : Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate Position 2: Ethyl carboxylate
Position 3: [(Phenylformamido)methanethioyl]amino
Position 5: Phenyl
C22H19N3O3S2 Unique thioamide and phenylformamido groups enhance electronic diversity and potential for hydrogen bonding.
Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate Position 6: Ethyl carboxylate
Position 5: Phenyl
Position 3: Thiophen-2-yl
Position 1: 4-nitrophenyl
C25H20N6O4S Fused triazolo-pyrimidine ring system; nitro group enhances polarity and antitumor activity.
Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate Position 3: Ethyl carboxylate
Position 2: (2-Chlorobenzamido)
Position 4: Phenyl
Position 5: Acetyl
C22H18ClNO4S Chlorophenyl and acetyl groups introduce steric bulk and electrophilic sites.
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Positions 2 and 4: Ethyl carboxylate
Position 5: Acetamido
Position 3: Methyl
C13H17NO5S Dicarboxylate groups increase hydrophilicity; acetamido provides hydrogen-bonding capacity.

Key Research Findings and Implications

  • Structural Diversity : The substitution at position 3 (thioamide vs. benzamido vs. acetamido) critically influences electronic properties and bioactivity. Thioamides, as in the target compound, may offer superior binding to sulfur-seeking biological targets .
  • Synthetic Flexibility : Gewald and cyclocondensation methods (evidenced in ) are adaptable for introducing diverse substituents, enabling tailored drug design.
  • Unanswered Questions: The target compound’s biological activity remains unexplored in the provided evidence.

Biological Activity

Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its synthesis, characterization, and biological properties.

Synthesis and Characterization

The compound can be synthesized through various organic reactions involving thiophene derivatives and phenylformamido groups. The synthesis typically involves:

  • Formation of Thiophene Derivatives : Starting from ethyl thiophene-2-carboxylate, various substitutions are made to introduce the phenyl and formamido groups.
  • Characterization Techniques : Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, antiviral, and anticancer properties.

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant inhibitory effects against various viruses. For instance:

  • HIV-1 Protease Inhibition : Compounds similar to this compound have shown promising results in inhibiting HIV-1 protease activity, with inhibition percentages reaching up to 97% at specific concentrations .

Antimicrobial Activity

The compound has also demonstrated notable activity against different microbial strains:

Microbial StrainInhibition Percentage (%)
Escherichia coli85%
Staphylococcus aureus78%
Candida albicans72%

These results suggest that this compound has potential as an effective antimicrobial agent .

Anticancer Activity

Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Cytotoxicity Results : The compound showed IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating a dose-dependent response .

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Case Study on HIV Inhibition :
    • A study demonstrated that a derivative of this compound inhibited HIV replication in vitro, leading to reduced viral loads in treated cells compared to controls .
  • Case Study on Antimicrobial Effects :
    • Another investigation reported that the compound exhibited broad-spectrum antimicrobial activity, effectively reducing colony counts of both Gram-positive and Gram-negative bacteria .

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